

# Structural Elucidation of 2-Azaspido[4.4]nonan-7-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Azaspido[4.4]nonan-7-ol

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## Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel spirocyclic compound, **2-Azaspido[4.4]nonan-7-ol**. Due to the absence of published data for this specific molecule, this document presents a hypothetical, yet chemically sound, pathway for its synthesis and subsequent structural characterization. This includes predicted spectroscopic data and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The logical workflow for spectral interpretation is also visualized to aid in understanding the elucidation process. This guide serves as a practical framework for researchers encountering new spirocyclic scaffolds in drug discovery and development.

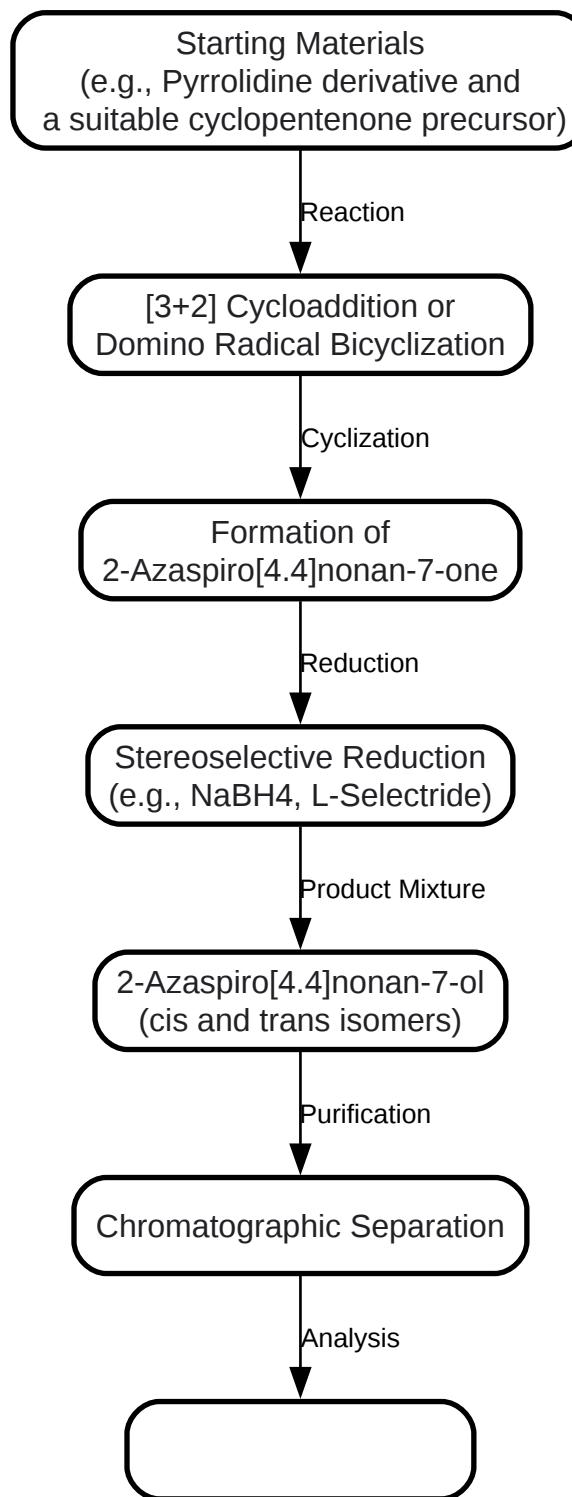
## Introduction

Spirocyclic scaffolds, such as the 2-azaspido[4.4]nonane core, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel pharmacological properties and improved metabolic stability. The substituent and its stereochemistry, in this case, a hydroxyl group at the 7-position, can significantly influence biological activity. Therefore, unambiguous structural confirmation is a critical step in the development of any new chemical entity based on this framework. This guide outlines the key analytical techniques and data interpretation necessary for the complete structural elucidation of **2-Azaspido[4.4]nonan-7-ol**.

## Hypothetical Synthesis

A plausible synthetic route to **2-Azaspido[4.4]nonan-7-ol** could involve a multi-step process starting from commercially available materials. One such conceptual pathway is the synthesis of a 2-azaspido[4.4]nonan-7-one intermediate, followed by stereoselective reduction to the desired alcohol. The synthesis of related 2-azaspido[4.4]nonan-1-ones has been reported via phosphine-catalyzed [3+2]-cycloadditions.<sup>[1][2][3]</sup> A similar strategy could be adapted, or a domino radical bicyclization approach could be employed to construct the core azaspido[4.4]nonane skeleton.<sup>[4]</sup>

## Diagram of Hypothetical Synthetic Workflow

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Caption: Hypothetical workflow for the synthesis and purification of **2-Azaspido[4.4]nonan-7-ol** isomers.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data for a hypothetical isomer of **2-Azaspiro[4.4]nonan-7-ol**.

**Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Proposed Assignment
~4.20	m	1H	H-7
~3.0 - 3.2	m	2H	H-1
~2.8 - 2.9	m	2H	H-3
~2.5 (broad s)	s	1H	N-H
~2.0 (broad s)	s	1H	O-H
~1.7 - 2.1	m	8H	H-4, H-6, H-8, H-9

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Proposed Assignment
~75.0	C-7
~65.0	C-5 (Spiro)
~55.0	C-1
~48.0	C-3
~38.0	C-6 or C-8
~35.0	C-6 or C-8
~25.0	C-4 or C-9
~23.0	C-4 or C-9

### Table 3: Predicted High-Resolution Mass Spectrometry (HRMS-ESI) Data

Ion	Calculated m/z
[M+H] <sup>+</sup>	142.1226
[M+Na] <sup>+</sup>	164.1046

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the purified **2-azaspiro[4.4]nonan-7-ol** isomer is dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR: Proton spectra are acquired using a standard pulse program. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
- $^{13}\text{C}$  NMR: Carbon spectra are recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are typically used.
- 2D NMR (COSY, HSQC, HMBC):
  - COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlations.
  - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond)  $^1\text{H}$ - $^{13}\text{C}$  correlations, which are crucial for assigning quaternary carbons and connecting different spin systems.

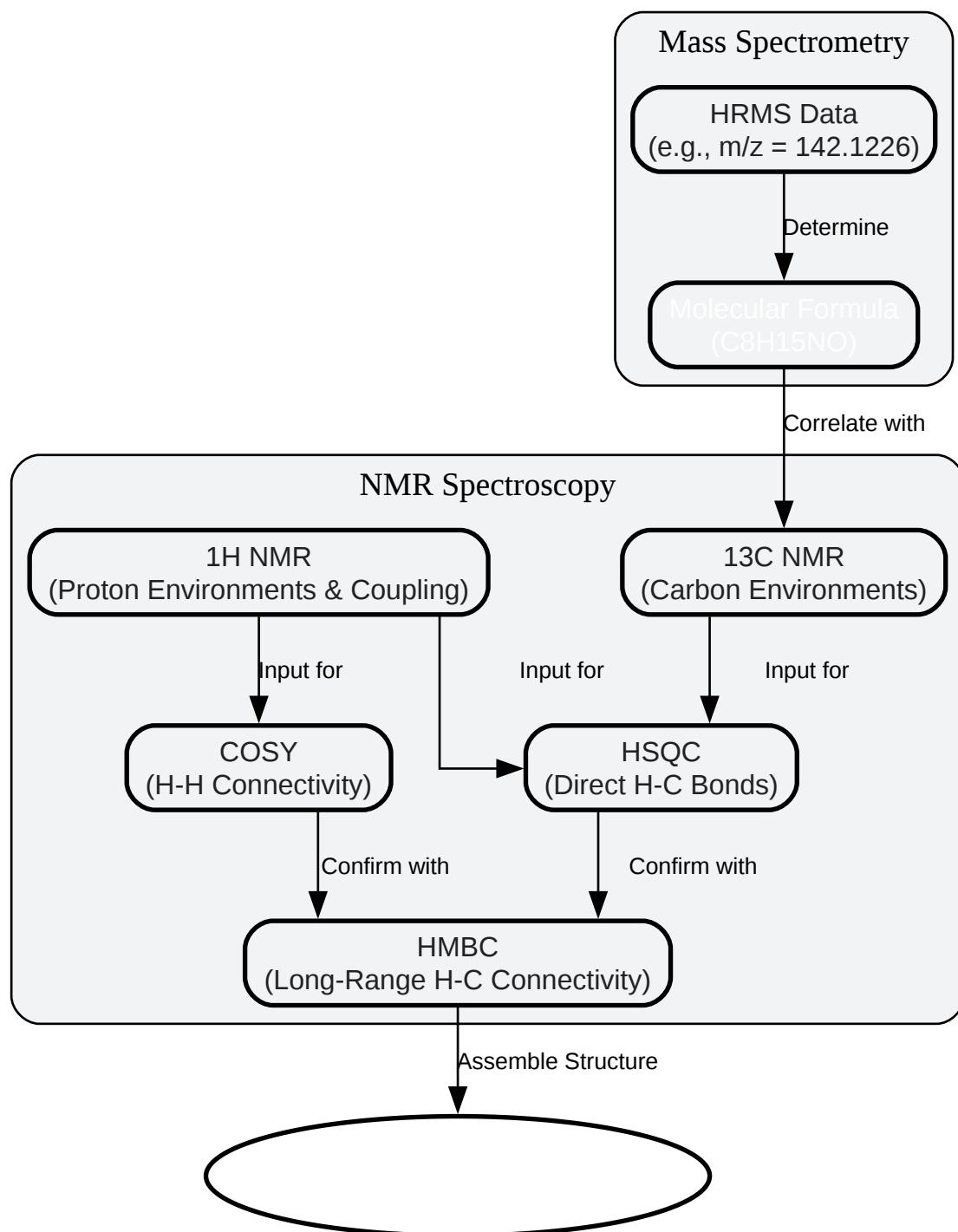
## Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.
- Data Acquisition:
  - Full Scan MS: Acquired in positive ion mode to determine the mass of the protonated molecule  $[M+H]^+$ .
  - Tandem MS (MS/MS): The  $[M+H]^+$  ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides valuable structural information. The alpha cleavage is a common fragmentation pathway for amines.<sup>[5][6]</sup>

## Structural Elucidation Workflow

The definitive structure of **2-Azaspiro[4.4]nonan-7-ol** is pieced together by integrating data from various spectroscopic techniques.

## Diagram of Spectral Data Interpretation Logic



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Caption: Logical workflow for integrating spectroscopic data to elucidate the final chemical structure.

## Conclusion

The structural elucidation of novel compounds like **2-Azaspido[4.4]nonan-7-ol** is a systematic process that relies on the synergistic use of modern analytical techniques. While this guide presents a hypothetical case, the outlined methodologies for synthesis, data acquisition, and interpretation provide a robust framework for researchers in the field. The detailed experimental protocols and logical workflows serve as a valuable resource for the characterization of new spirocyclic molecules, ultimately accelerating the drug discovery and development pipeline.

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